molecular formula C24H31N3O4S B4391954 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine

1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine

Cat. No.: B4391954
M. Wt: 457.6 g/mol
InChI Key: VKTAZZBPKFTBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine, commonly known as TCS 1102, is a promising drug candidate that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. TCS 1102 belongs to the class of piperazine derivatives that have been identified as potent agents for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of TCS 1102 involves the modulation of neurotransmitter systems that are involved in the regulation of mood, anxiety, and stress. The drug acts as a selective agonist of the serotonin receptor 5-HT1A, which is known to mediate the anxiolytic and antidepressant effects of various drugs. TCS 1102 also modulates the activity of the dopamine and norepinephrine systems, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
TCS 1102 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with the regulation of mood and motivation. TCS 1102 has also been shown to reduce the levels of cortisol, a stress hormone that is associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

TCS 1102 has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to modulate multiple neurotransmitter systems, and its favorable pharmacokinetic properties. However, the drug also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on TCS 1102. One potential direction is to investigate the efficacy of the drug in the treatment of specific neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to explore the potential of TCS 1102 as a tool for studying the neurobiological mechanisms underlying these disorders. Finally, further research is needed to optimize the synthesis of TCS 1102 and to develop more effective analogs with improved pharmacokinetic properties.

Scientific Research Applications

TCS 1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The drug has been shown to exhibit high affinity and selectivity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. TCS 1102 has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are implicated in the pathophysiology of depression and anxiety.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-2-31-22-8-10-23(11-9-22)32(29,30)27-14-12-20(13-15-27)24(28)26-18-16-25(17-19-26)21-6-4-3-5-7-21/h3-11,20H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTAZZBPKFTBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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